molecular formula C12H17N B097605 N-benzylcyclopentanamine CAS No. 15205-23-9

N-benzylcyclopentanamine

Cat. No.: B097605
CAS No.: 15205-23-9
M. Wt: 175.27 g/mol
InChI Key: PPVZYCGBQWWSKG-UHFFFAOYSA-N
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Description

N-benzylcyclopentanamine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Antitumor Agent Development

N-benzylcyclopentanamine derivatives have been explored for their potential in antitumor treatments. For example, certain modifications of benzocycloheptapyridine tricyclic ring systems, related to this compound, have shown promising results as potent farnesyl protein transferase (FPT) inhibitors. These compounds have demonstrated significant antitumor activity and have undergone clinical trials (Njoroge et al., 1998).

2. Biological Activity of Derivatives

Research involving N-benzoyl cyanoacetylhydrazine, a compound related to this compound, has led to the synthesis of various heterocyclic compounds. These derivatives exhibited antibacterial and antifungal activities upon screening, indicating potential biological applications (Mohareb et al., 2007).

3. Antimicrobial Activity

N-benzyl chitosan, a derivative of this compound, has been synthesized and investigated for its properties in in situ forming gels. These gels demonstrated antimicrobial activity against Porphyromonas gingivalis, showing potential for applications in periodontitis treatment (Mahadlek et al., 2014).

4. Potential in Psychiatric Treatments

Compounds structurally related to this compound have been studied for their potential use in psychiatric treatments. For instance, certain benzyl-substituted compounds have shown promise as antipsychotic agents, indicating a broader scope of psychiatric applications (Norman et al., 1996).

5. Neurodegenerative Disease Research

Dual histamine H3R/Serotonin 5-HT4R ligands, which include tricyclic derivatives related to this compound, have shown potential in treating neurodegenerative diseases like Alzheimer's. The combination of H3R antagonism and 5-HT4R agonism in a single molecule presents new possibilities in this field (Lepailleur et al., 2014).

Properties

IUPAC Name

N-benzylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVZYCGBQWWSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405867
Record name N-benzylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15205-23-9
Record name N-benzylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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